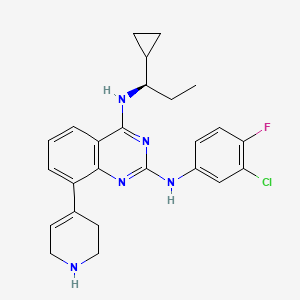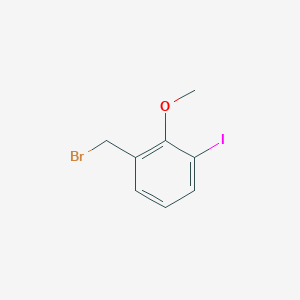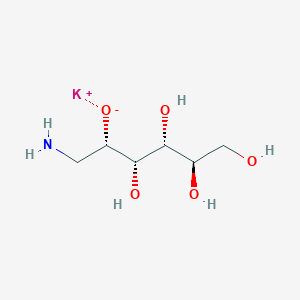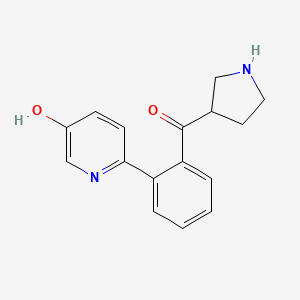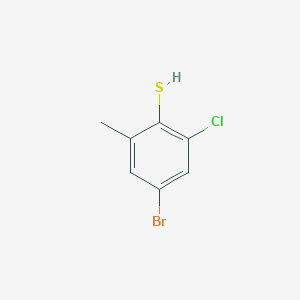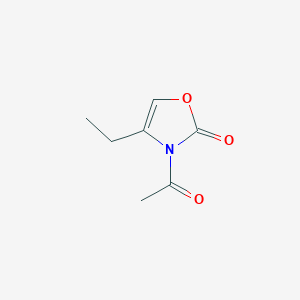
3-Acetyl-4-ethyloxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazolone family Oxazolones are characterized by a five-membered ring containing both oxygen and nitrogen atoms This particular compound features an acetyl group at the third position and an ethyl group at the fourth position of the oxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, which leads to the formation of the oxazolone ring. The reaction can be summarized as follows:
Starting Materials: Ethyl acetoacetate and urea.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4-ethyloxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated structures.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazolone compounds.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-ethyloxazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Acetyl-4-ethyloxazol-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-methyloxazol-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-4-phenyloxazol-2(3H)-one: Contains a phenyl group at the fourth position.
4-Ethyl-2-oxazolone: Lacks the acetyl group at the third position.
Uniqueness
3-Acetyl-4-ethyloxazol-2(3H)-one is unique due to the specific combination of acetyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
71005-76-0 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-acetyl-4-ethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
YNRXGGSCSGSTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC(=O)N1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
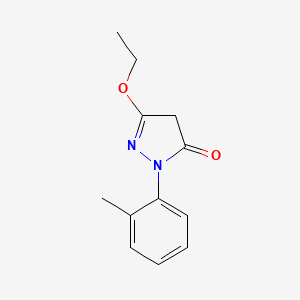
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
